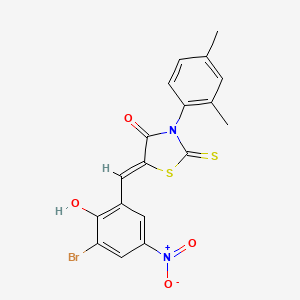
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of compounds known as amides and has a molecular weight of 318.5 g/mol.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclophilin A (CypA). CypA is involved in various cellular processes, including protein folding and trafficking, and has been implicated in the development and progression of cancer. By inhibiting CypA, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide may disrupt these processes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is its reproducible synthesis method, which allows for consistent results in lab experiments. However, one limitation is that N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not highly soluble in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. One area of interest is its potential use in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide and its potential therapeutic applications in other diseases. Lastly, the development of more soluble forms of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide could improve its use in lab experiments and potential clinical applications.
In conclusion, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is a promising compound for its potential therapeutic applications in cancer research and beyond. Its reproducible synthesis method, anti-tumor activity, and potential immune-modulating properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide involves the reaction of cycloheptylamine with 2-phenylethyl isocyanate in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. This synthesis method has been optimized and is reproducible, making N-cycloheptyl-N'-(2-phenylethyl)ethanediamide readily available for research purposes.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has also been studied for its potential use as a modulator of the immune system, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(18-13-12-14-8-4-3-5-9-14)17(21)19-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWOHJZNLEWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813035 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)
![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)